molecular formula C25H26N4O4 B14981123 5-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione

5-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14981123
M. Wt: 446.5 g/mol
InChI Key: OHVGMULUVHOKIO-UHFFFAOYSA-N
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Description

5-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-(3-METHOXYPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzodiazole moiety, a piperidine ring, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-(3-METHOXYPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of the benzodiazole ring, the piperidine ring, and the isoindole structure. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodiazole moiety, for example, is known to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-(3-METHOXYPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

5-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2-(3-methoxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C25H26N4O4/c1-33-14-4-11-29-24(31)18-8-7-17(15-19(18)25(29)32)23(30)28-12-9-16(10-13-28)22-26-20-5-2-3-6-21(20)27-22/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,26,27)

InChI Key

OHVGMULUVHOKIO-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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